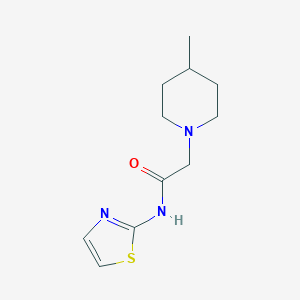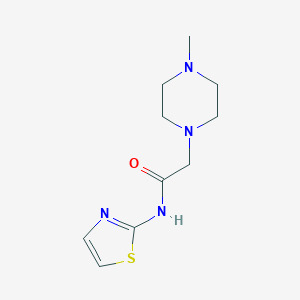
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide, also known as TPSB, is a chemical compound that has been widely used in scientific research. TPSB is a sulfonamide derivative that has been synthesized for its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been shown to have analgesic effects and reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. However, 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide. One area of research is the development of new 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide derivatives with improved solubility and efficacy. Another area of research is the identification of new targets for 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide and the elucidation of its mechanism of action. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also shown promise as a potential therapeutic agent for various diseases, and future research will focus on its clinical applications.
Métodos De Síntesis
The synthesis of 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide involves the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain pure 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide. The synthesis of 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been reported in several scientific publications, and the purity of the compound has been confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been used in scientific research for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been tested in various in vitro and in vivo models, and its efficacy has been demonstrated in several studies. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been used as a tool compound in the development of new drugs and as a probe for studying the mechanism of action of other drugs.
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-8-11(2)14(12(3)9-10)19(17,18)16-13-6-4-5-7-15-13/h4-9H,1-3H3,(H,15,16) |
Clave InChI |
MAZQRAQBFNFFGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C |
Solubilidad |
4.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)



![Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275124.png)
![Ethyl 4-amino-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B275127.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275129.png)